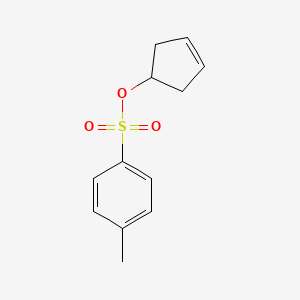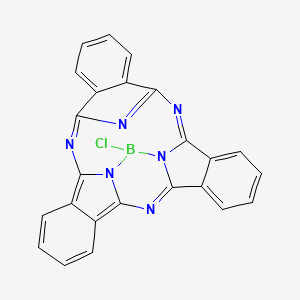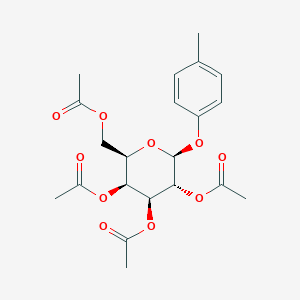
p-Tolyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside
Overview
Description
P-Tolyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside is a compound that is part of the Thermo Scientific Chemicals brand product . It is a white powder with a molecular formula of C21H26O9S and a molecular weight of 454.49 g/mol . This compound is known for its remarkable capacity to effectuate crucial modifications upon the intricate realm of carbohydrates .
Synthesis Analysis
A robust laboratory protocol for the three-step synthesis of p-tolyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside from commercial glucose pentaacetate has been reported . The synthesis is designed to be performed over two 5-hour lab sessions but can be expanded to three sessions . All compounds are purified through crystallization .Molecular Structure Analysis
The IUPAC name of this compound is [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate . The compound’s structure can be represented by the SMILES string: CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C .Chemical Reactions Analysis
The synthesis of this compound involves a carefully planned synthetic route involving various protecting and leaving group strategies . The concept of protecting group strategies is widely applied in the synthetic field .Physical and Chemical Properties Analysis
This compound is a white powder with a melting point of 115°C to 116°C . It has a molecular weight of 454.5 g/mol .Scientific Research Applications
Synthesis and Glycoside Clustering
A study by Meng et al. (2002) describes the facile synthesis of 1-thio-beta-lactoside clusters using 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl derivatives. This method involves the free-radical addition to allyl ether functions of various glycosides, showcasing an efficient route for creating glycoside clusters. These clusters are instrumental in studying anti-metastatic activities, indicating their potential therapeutic applications in cancer research. The synthesis leverages the reactivity of the acetyl-protected galactopyranoside moiety to create diverse glycoside structures, which could be of significant interest in the development of new biomolecules and therapeutic agents Meng, X., Yang, L.-D., Li, H., Li, Q., Cheng, T., Cai, M., & Li, Z.-J. (2002). Carbohydrate Research, 337(11), 977-981.
Structural Analysis and Molecular Interactions
Research by Gubica et al. (2013) focuses on the comprehensive structural analysis of methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-galactopyranoside. This study combines experimental techniques like single-crystal and powder X-ray diffraction with theoretical methods to elucidate the conformations of disaccharides. The findings contribute to a deeper understanding of the molecular interactions and structural properties of acetylated galactopyranosides, which could inform the design of novel molecules with specific biological activities Gubica, T., Bukowicki, J., Stępień, D. K., Ostrowski, A., Pisklak, D. M., & Cyranski, M. K. (2013). Journal of Molecular Structure, 1037, 49-56.
Safety and Hazards
Future Directions
The study of carbohydrates is one of the most rapidly growing fields in the scientific community today . Advancements in technology and the development of sensitive analytical techniques have helped elucidate other important biological roles of carbohydrates . This improved understanding has led to their increased application as therapeutic and diagnostic agents . The synthesis of complex carbohydrates like p-Tolyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside allows for facile derivatization of a target compound, aiding in drug discovery and design .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNBHYQEYRONSE-XDWAVFMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)
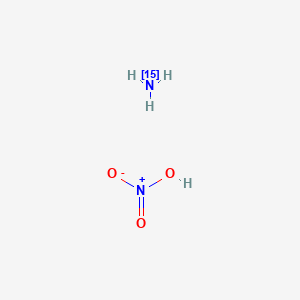
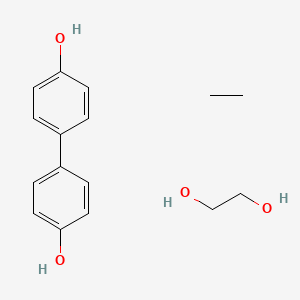
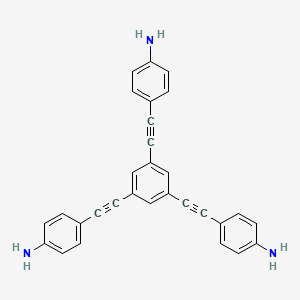
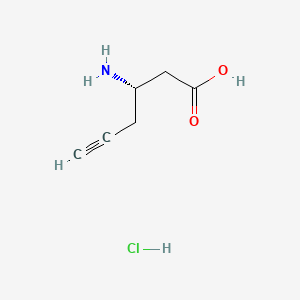
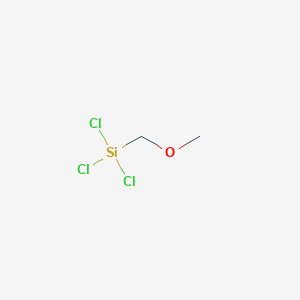
![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)


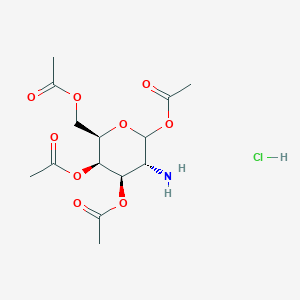
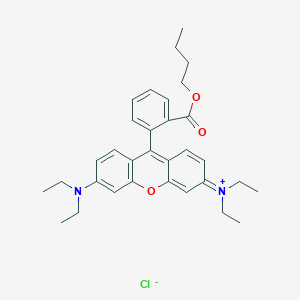
![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)
